molecular formula C16H26BrNO B12705678 3-Ethyl-3-(3-hydroxyphenyl)-1-propylpiperidine hydrobromide CAS No. 126088-59-3

3-Ethyl-3-(3-hydroxyphenyl)-1-propylpiperidine hydrobromide

Katalognummer: B12705678
CAS-Nummer: 126088-59-3
Molekulargewicht: 328.29 g/mol
InChI-Schlüssel: YVQLAHYGZRKCCV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Ethyl-3-(3-hydroxyphenyl)-1-propylpiperidine hydrobromide is a chemical compound with a complex structure that includes a piperidine ring substituted with ethyl, hydroxyphenyl, and propyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-3-(3-hydroxyphenyl)-1-propylpiperidine hydrobromide typically involves multiple steps starting from simpler organic molecules. One common method involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Substitution Reactions: The ethyl, hydroxyphenyl, and propyl groups are introduced through substitution reactions. These reactions often require specific catalysts and conditions to ensure the correct positioning of the substituents.

    Hydrobromide Formation: The final step involves the formation of the hydrobromide salt, which is achieved by reacting the free base with hydrobromic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

3-Ethyl-3-(3-hydroxyphenyl)-1-propylpiperidine hydrobromide undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced under specific conditions to alter the functional groups.

    Substitution: The piperidine ring and its substituents can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group may yield quinones, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

3-Ethyl-3-(3-hydroxyphenyl)-1-propylpiperidine hydrobromide has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the treatment of neurological disorders.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action of 3-Ethyl-3-(3-hydroxyphenyl)-1-propylpiperidine hydrobromide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Ethyl-3-(3-hydroxyphenyl)-1-methylazepanium: This compound has a similar structure but with a methyl group instead of a propyl group.

    3-Ethyl-3-(3-hydroxyphenyl)-1-methylpiperidine: Similar structure with a methyl group instead of a propyl group.

Uniqueness

3-Ethyl-3-(3-hydroxyphenyl)-1-propylpiperidine hydrobromide is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs

Eigenschaften

CAS-Nummer

126088-59-3

Molekularformel

C16H26BrNO

Molekulargewicht

328.29 g/mol

IUPAC-Name

3-(3-ethyl-1-propylpiperidin-3-yl)phenol;hydrobromide

InChI

InChI=1S/C16H25NO.BrH/c1-3-10-17-11-6-9-16(4-2,13-17)14-7-5-8-15(18)12-14;/h5,7-8,12,18H,3-4,6,9-11,13H2,1-2H3;1H

InChI-Schlüssel

YVQLAHYGZRKCCV-UHFFFAOYSA-N

Kanonische SMILES

CCCN1CCCC(C1)(CC)C2=CC(=CC=C2)O.Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.